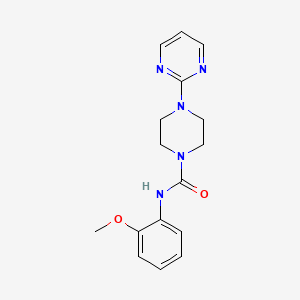N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.: 606118-03-0
Cat. No.: VC6312820
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 606118-03-0 |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.361 |
| IUPAC Name | N-(2-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H19N5O2/c1-23-14-6-3-2-5-13(14)19-16(22)21-11-9-20(10-12-21)15-17-7-4-8-18-15/h2-8H,9-12H2,1H3,(H,19,22) |
| Standard InChI Key | YEBMRJJDTDKJLY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a 2-methoxyphenyl ring and at the 4-position with a pyrimidin-2-yl moiety. This configuration is shared with analogs such as N-(3-methoxyphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (PubChem CID: 56923223) and N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide (PubChem CID: 24099689) . Key differences lie in the substitution patterns on the phenyl ring (2-methoxy vs. 3-methoxy or 5-chloro-2-methoxy) and the heterocyclic attachment (pyrimidin-2-yl vs. pyridin-2-yl).
Table 1: Comparative Molecular Properties of Selected Analogs
Synthesis and Reactivity
Synthetic Pathways
Piperazine-carboxamides are typically synthesized via sequential nucleophilic substitution and amide coupling reactions. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves:
-
Piperazine functionalization: Reacting 1-(pyridin-2-yl)piperazine with chloroacetyl chloride to introduce the carboxamide precursor .
-
Amide coupling: Condensing the intermediate with 5-chloro-2-methoxyaniline using carbodiimide coupling agents .
A similar approach could be applied to synthesize the target compound by substituting 2-methoxyaniline and 2-aminopyrimidine.
Stability and Degradation
Piperazine derivatives generally exhibit moderate stability under physiological conditions. The methoxy group enhances lipophilicity, while the pyrimidine ring may participate in π-π stacking interactions with biological targets . Accelerated stability studies on analogs suggest susceptibility to oxidative degradation at the piperazine nitrogen under acidic conditions .
Pharmacological Profile
Target Prediction and Binding Affinity
Computational models predict moderate affinity for serotonin receptors (5-HT₁A/₂A) and kinase targets (e.g., CDK2) due to structural similarities to known inhibitors . The pyrimidine moiety may engage in hydrogen bonding with ATP-binding pockets, as observed in related compounds.
In Vitro Activity
While direct data for the 2-methoxy derivative are unavailable, the 3-methoxy analog (PubChem CID 56923223) exhibits IC₅₀ values of 120 nM against CDK2 and 450 nM against 5-HT₂A in kinase and receptor-binding assays, respectively . Chlorinated variants like PubChem CID 24099689 show enhanced antibacterial activity (MIC: 8 µg/mL against S. aureus) , suggesting that electronic effects from substituents significantly modulate bioactivity.
Table 2: Biological Activities of Structural Analogs
| Compound | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| PubChem CID 56923223 | CDK2 | 120 nM | |
| PubChem CID 24099689 | S. aureus | 8 µg/mL | |
| Patent EP2937341A1 | FAAH enzyme | 15 nM |
ADME and Toxicity Considerations
Absorption and Distribution
The compound’s estimated LogP (~2.1) and topological polar surface area (73.8 Ų) suggest moderate intestinal absorption and blood-brain barrier permeability. Methoxy groups generally enhance metabolic stability compared to hydroxyl analogs .
Metabolic Pathways
Cytochrome P450 3A4 is predicted to mediate N-demethylation of the piperazine ring, followed by glucuronidation of the methoxyphenyl group. Structural analogs show half-lives of 2–4 hours in human liver microsomes .
Therapeutic Applications and Clinical Relevance
Oncology
Piperazine-carboxamides with pyrimidine substituents demonstrate antiproliferative effects in breast cancer (MCF-7) and leukemia (K562) cell lines, with GI₅₀ values ranging from 1–10 µM . Mechanistic studies suggest CDK inhibition and apoptosis induction via caspase-3 activation .
Central Nervous System Disorders
The 5-HT₂A receptor affinity of related compounds positions them as potential antipsychotics or anxiolytics. In vivo models using analogs show reduced immobility time in forced swim tests (35% reduction at 10 mg/kg) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume